REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([C:8]([CH2:9][OH:10])([CH2:11][OH:12])[CH3:13])[cH:6][cH:7]1.[CH3:47][c:48]1[cH:49][cH:50][cH:51][cH:52][cH:53]1.[O:33]=[C:34]([O:35][CH:36]([CH3:37])[CH3:38])[N:39]=[N:40][C:41]([O:42][CH:43]([CH3:44])[CH3:45])=[O:46].[c:14]1([P:15]([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([CH3:13])[CH2:9][O:12][CH2:11]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(CO)(CO)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)N=NC(=O)OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CC1(c2ccc(Br)cc2)COC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |